Potassium hydroxylaminedisulfonate

Description

Properties

CAS No. |

21049-67-2 |

|---|---|

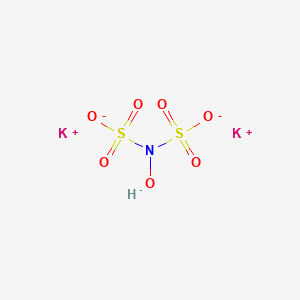

Molecular Formula |

HK2NO7S2 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

dipotassium;N-hydroxy-N-sulfonatosulfamate |

InChI |

InChI=1S/2K.H3NO7S2/c;;2-1(9(3,4)5)10(6,7)8/h;;2H,(H,3,4,5)(H,6,7,8)/q2*+1;/p-2 |

InChI Key |

RCCSJYDABJOYLP-UHFFFAOYSA-L |

Canonical SMILES |

N(O)(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Redox Properties

The compound crystallizes in a hydrogen-bonded configuration, as revealed by electron spin resonance (ESR) studies of single crystals . NHE) in aqueous solutions . This property underpins its role in oxidation-reduction reactions, such as the Teuber reaction .

Comparison with Similar Compounds

Potassium Nitrosodisulfonate (Fremy’s Salt)

Key Differences :

Hydroxylamine Sulfate ((NH₃OH)₂SO₄)

Key Differences :

Hydroxylaminedisulfonate (HADS) and Related Sulfonates

Key Insights :

- HADS is detected via Raman spectroscopy in environmental processes, highlighting its transient role in pollutant removal .

- This compound’s decomposition pathway contrasts with ATS/ADS, which form under different pH conditions .

Research Findings and Data

Electrochemical Behavior

The redox couple ON(SO₃)₂⁻/NHSO₃)₂⁻ exhibits pH-dependent kinetics, with faster electron transfer in acidic media . Voltammetric studies reveal quasi-reversible behavior, critical for designing catalytic systems .

Stability and Decomposition

In dry DMSO, this compound decomposes via a first-order process (rate constant: \sim5 × 10⁻⁴ s⁻¹ ), forming hydroxylaminetrisulfonate and nitrogen oxides . Inhibitors like sulfamic acid suppress chain reactions, enhancing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.